molecular formula C12H19N B2759744 [1-(4-Butylphenyl)ethyl]amine CAS No. 91552-69-1

[1-(4-Butylphenyl)ethyl]amine

Cat. No.: B2759744
CAS No.: 91552-69-1
M. Wt: 177.291
InChI Key: RBWVBFNOIKOLSE-UHFFFAOYSA-N
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Description

[1-(4-Butylphenyl)ethyl]amine: is an organic compound with the molecular formula C12H19N It is a derivative of phenethylamine, where the phenyl ring is substituted with a butyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Butylphenyl)ethyl]amine typically involves the alkylation of phenethylamine. One common method is the Friedel-Crafts alkylation, where phenethylamine is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CH2CH2NH2+C4H9ClAlCl3C6H4(C4H9)CH2CH2NH2+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{C}_4\text{H}_9\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_4\text{H}_9)\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HCl} C6​H5​CH2​CH2​NH2​+C4​H9​ClAlCl3​​C6​H4​(C4​H9​)CH2​CH2​NH2​+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Butylphenyl)ethyl]amine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [1-(4-Butylphenyl)ethyl]amine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with neurological activity.

    Biochemical Research: It is used in studies to understand the interaction of amines with biological receptors.

Industry:

    Material Science: this compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(4-Butylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, lacking the butyl substitution.

    [1-(4-Methylphenyl)ethyl]amine: A similar compound with a methyl group instead of a butyl group.

    [1-(4-Ethylphenyl)ethyl]amine: A compound with an ethyl group substitution.

Uniqueness: The presence of the butyl group in [1-(4-Butylphenyl)ethyl]amine imparts unique steric and electronic properties, affecting its reactivity and interaction with other molecules. This makes it distinct from other phenethylamine derivatives and useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(4-butylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWVBFNOIKOLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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